molecular formula C18H21NO B5764192 (4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine

(4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine

Cat. No. B5764192
M. Wt: 267.4 g/mol
InChI Key: CEFXGMXZYQALNV-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine, also known as MBBA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MBBA is a derivative of biphenylamine and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine is not fully understood, but it is believed to interact with specific molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve immune function in animal models.

Advantages and Limitations for Lab Experiments

(4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine has several advantages for use in laboratory experiments, including its unique chemical structure, high purity, and stability. However, this compound also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on (4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine, including:
1. Further studies to elucidate the mechanism of action of this compound and its molecular targets.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential applications of this compound in other fields, such as catalysis and energy storage.
4. Investigation of the potential side effects and toxicity of this compound in vivo.
5. Optimization of the formulation and delivery of this compound for use as a therapeutic agent.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine involves the reaction of 4-methoxybiphenyl and isoprene in the presence of a catalyst. The reaction proceeds through an intermediate compound, which is then converted to this compound through further reactions. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

(4-methoxy-3-biphenylyl)(2-methyl-2-buten-1-yl)amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In materials science, this compound has been used to synthesize novel polymers and materials with unique properties. In organic synthesis, this compound has been used as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

2-methoxy-N-[(E)-2-methylbut-2-enyl]-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-14(2)13-19-17-12-16(10-11-18(17)20-3)15-8-6-5-7-9-15/h4-12,19H,13H2,1-3H3/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFXGMXZYQALNV-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CNC1=C(C=CC(=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CNC1=C(C=CC(=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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